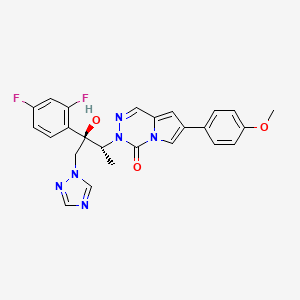
Antifungal agent 31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 31 is a synthetic compound designed to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing a crucial tool in the treatment of both superficial and systemic fungal infections. This compound is particularly noted for its efficacy against a wide range of fungal species, making it a valuable asset in medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like methanol or chloroform, and catalysts such as phosphoric acid or sulfuric acid. The reaction conditions often require controlled temperatures ranging from 25°C to 100°C, depending on the specific step in the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Antifungal agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and alkylation are common substitution reactions that modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures between 25°C and 100°C.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties.
Aplicaciones Científicas De Investigación
Antifungal agent 31 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand the interaction between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
Mecanismo De Acción
The mechanism of action of antifungal agent 31 involves the disruption of fungal cell membrane integrity. The compound binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability. This results in the leakage of essential cell contents and ultimately cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase and lanosterol 14α-demethylase.
Comparación Con Compuestos Similares
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase.
Fluconazole: An azole antifungal that inhibits lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol, similar to antifungal agent 31.
Uniqueness: this compound is unique in its broad-spectrum activity and its ability to overcome resistance mechanisms that affect other antifungal agents. Its synthetic versatility allows for the creation of various derivatives with enhanced properties, making it a valuable compound in the ongoing fight against fungal infections.
Propiedades
Fórmula molecular |
C25H22F2N6O3 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-7-(4-methoxyphenyl)pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C25H22F2N6O3/c1-16(25(35,13-31-15-28-14-30-31)22-8-5-19(26)10-23(22)27)33-24(34)32-12-18(9-20(32)11-29-33)17-3-6-21(36-2)7-4-17/h3-12,14-16,35H,13H2,1-2H3/t16-,25-/m1/s1 |
Clave InChI |
SQVRHWIZZFOWBI-PUAOIOHZSA-N |
SMILES isomérico |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




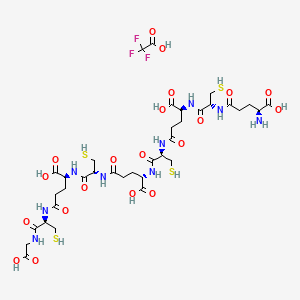


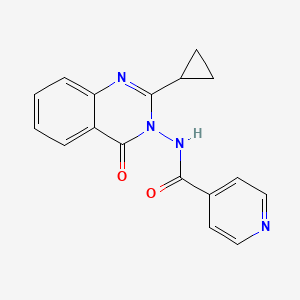
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
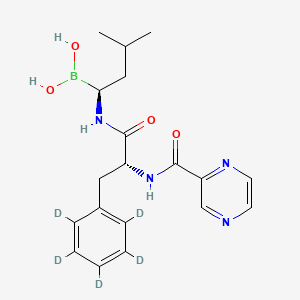
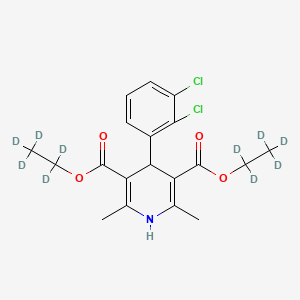
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


